4-Chlorobutyronitrile
Overview
Description
4-Chlorobutyronitrile is an organic compound with the formula ClCH2CH2CH2CN . It is a colorless liquid and a bifunctional molecule with both chloro and cyano functional groups .
Synthesis Analysis
4-Chlorobutyronitrile is prepared by the reaction of potassium cyanide with 1-bromo-3-chloropropane . Cyclopropyl cyanide is prepared by reaction of 4-chlorobutyronitrile with sodium amide in liquid ammonia . An increased yield was reported when the base/solvent mixture was changed to NaOH/DMSO .Molecular Structure Analysis
The molecular formula of 4-Chlorobutyronitrile is C4H6ClN . Its molecular weight is 103.55 g/mol . The InChI key is ZFCFBWSVQWGOJJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chlorobutyronitrile is a colorless liquid with a density of 1.095 g/mL at 20 °C . It has a boiling point of 195-197 °C . The refractive index is n20/D 1.442 .Scientific Research Applications
Precursor to Drugs
4-Chlorobutyronitrile is a precursor to the drugs buflomedil and buspirone . These drugs are used for treating conditions like claudication and anxiety disorders respectively .
Synthesis of 2-Phenylpyrrolidine
4-Chlorobutyronitrile has been used as a starting material to prepare 2-phenylpyrrolidine . This compound is a chief precursor to a family of compounds called pyrroloisoquinolines .
Bifunctional Molecule
With both chloro and cyano functional groups, 4-Chlorobutyronitrile is a bifunctional molecule . This means it can participate in a variety of chemical reactions, making it a versatile compound in organic synthesis .
Synthesis of Other Organic Compounds
It is prepared by the reaction of potassium cyanide with 1-bromo-3-chloropropane . This shows its role in the synthesis of other organic compounds .
Industrial Applications
Due to its properties, 4-Chlorobutyronitrile is used in various industrial applications. For instance, it’s used in the production of plastics , resins , and rubbers .
Research and Development
4-Chlorobutyronitrile is used in research and development settings, particularly in chemical laboratories . Its properties make it a valuable compound for experimental procedures and testing .
Mechanism of Action
Target of Action
4-Chlorobutyronitrile is a bifunctional molecule with both chloro and cyano functional groups . It has been used as a starting material to prepare 2-phenylpyrrolidine , which is a chief precursor to a family of compounds called pyrroloisoquinolines . These compounds are known to have BAT substrate reuptake inhibitor properties , suggesting that the primary targets of 4-Chlorobutyronitrile are likely to be the reuptake transporters of biogenic amines such as serotonin and catecholamines .
Mode of Action
Given its role as a precursor to biogenic amine reuptake inhibitors , it can be inferred that it may interact with its targets (the reuptake transporters) to inhibit the reuptake of biogenic amines. This would result in an increased synaptic concentration of these neurotransmitters, thereby enhancing their signaling .
Biochemical Pathways
Considering its role as a precursor to biogenic amine reuptake inhibitors , it can be inferred that it may affect the biochemical pathways involving biogenic amines such as serotonin and catecholamines. The downstream effects of this could include enhanced neurotransmission and potential therapeutic effects in the treatment of CNS diseases and eating disorders .
Pharmacokinetics
Given its use in the synthesis of pharmaceutical compounds , it can be inferred that it has suitable pharmacokinetic properties that allow it to be effectively utilized in the body
Result of Action
The molecular and cellular effects of 4-Chlorobutyronitrile’s action are likely to be related to its role as a precursor to biogenic amine reuptake inhibitors . By inhibiting the reuptake of biogenic amines, 4-Chlorobutyronitrile could potentially enhance neurotransmission and exert therapeutic effects in the treatment of CNS diseases and eating disorders .
Safety and Hazards
Future Directions
4-Chlorobutyronitrile is a precursor to the drugs buflomedil and buspirone . It has been used as a starting material to prepare 2-Phenylpyrrolidine . This in turn is a chief precursor to a family of compounds called pyrroloisoquinolines . These compounds have application in the treatment of CNS diseases and eating disorders .
properties
IUPAC Name |
4-chlorobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN/c5-3-1-2-4-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCFBWSVQWGOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060850 | |
Record name | 4-Chlorobutyronitrile | |
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Molecular Weight |
103.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow liquid; [CHRIS] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Chlorobutyronitrile | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | 4-Chlorobutyronitrile | |
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CAS RN |
628-20-6 | |
Record name | 4-Chlorobutyronitrile | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=628-20-6 | |
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Record name | 4-Chlorobutyronitrile | |
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Record name | 4-Chlorobutyronitrile | |
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Record name | Butanenitrile, 4-chloro- | |
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Record name | 4-Chlorobutyronitrile | |
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Record name | 4-chlorobutyronitrile | |
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Record name | 4-CHLOROBUTYRONITRILE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDK6275GP | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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